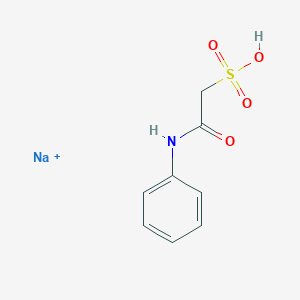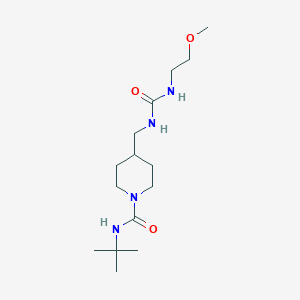
3-(4-Ethoxyphenyl)-2-methylpropan-1-amin-hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and any distinctive odor .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques like X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and chemical stability. Spectroscopic techniques like IR, UV-Vis, and NMR can provide information about the compound’s chemical properties .Wirkmechanismus
3-(4-Ethoxyphenyl)-2-methylpropan-1-amine hydrochloridete has a similar mechanism of action to that of methylphenidate. It works by blocking the reuptake of dopamine and norepinephrine in the brain, which increases the levels of these neurotransmitters in the brain. This leads to increased focus, alertness, and concentration.
Biochemical and Physiological Effects:
3-(4-Ethoxyphenyl)-2-methylpropan-1-amine hydrochloridete has been found to have a number of biochemical and physiological effects. It has been found to increase heart rate, blood pressure, and body temperature. It has also been found to increase the levels of dopamine and norepinephrine in the brain, which leads to increased focus, alertness, and concentration.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-Ethoxyphenyl)-2-methylpropan-1-amine hydrochloridete has a number of advantages and limitations for lab experiments. One advantage is that it is a potent psychostimulant and has been found to have a similar mechanism of action to that of methylphenidate. This makes it a useful tool for studying the central nervous system and cognitive function. One limitation is that it is a psychoactive drug and can have side effects on the experimenter. Another limitation is that it is a controlled substance and can be difficult to obtain for research purposes.
Zukünftige Richtungen
There are a number of future directions for research on ethylphenidate. One direction is to study its effects on cognitive function in individuals with ADHD. Another direction is to study its effects on other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to determine the long-term effects of ethylphenidate on the brain and body.
Synthesemethoden
3-(4-Ethoxyphenyl)-2-methylpropan-1-amine hydrochloridete is synthesized by the esterification of 2-phenyl-2-(piperidin-2-yl) acetic acid with ethanol. The reaction is carried out in the presence of a catalyst, typically sulfuric acid. The reaction results in the formation of ethylphenidate hydrochloride, which is then purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
Anti-HIV-Aktivität
Forscher synthetisierten 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzolderivate und untersuchten sie auf ihre Anti-HIV-Aktivität. Diese Verbindungen zeigten vielversprechende Ergebnisse gegen die Replikation von HIV-1 (IIIB) und HIV-2 (ROD)-Stämmen in akut infizierten Zellen .
Weitere potenzielle Anwendungen
Obwohl die beiden oben genannten Bereiche gut untersucht sind, könnten weitere Anwendungen erforscht werden. Weitere Forschungsarbeiten könnten ihr Potenzial in Bereichen wie:
Zusammenfassend lässt sich sagen, dass 3-(4-Ethoxyphenyl)-2-methylpropan-1-amin-hydrochlorid in verschiedenen biologischen Kontexten vielversprechend ist, und weitere Forschungen könnten sein therapeutisches Potenzial erschließen. 🌱🔬 .
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(4-ethoxyphenyl)-2-methylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c1-3-14-12-6-4-11(5-7-12)8-10(2)9-13;/h4-7,10H,3,8-9,13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPCVOHJCXZTEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(C)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(3-chlorophenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2456420.png)


![2-sec-butyl-5-{[1-(2,3-dihydro-1H-indol-1-ylcarbonyl)propyl]thio}imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2456424.png)
![4-[(E)-2-(2-chlorophenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2456425.png)



![Cyclohex-3-en-1-yl-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2456429.png)
![N-(2-chlorobenzyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2456433.png)